REACTION_CXSMILES
|
Cl.[CH2:2](N(CC)CC)C.C=O.[C:11]1([CH2:17][CH2:18][CH:19]=[O:20])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:17]([C:18](=[CH2:2])[CH:19]=[O:20])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
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27.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)CCC=O
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was reacted at 110° to 115° C. for 4 hours
|
Duration
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4 h
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Type
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CUSTOM
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Details
|
After the completion of the reaction
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Type
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EXTRACTION
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Details
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extracted with 100 ml of diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
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The extract was dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
|
the solvent was distilled off
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Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(C=O)=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |